molecular formula C10H16O3 B2933007 2,8,11-Trioxadispiro[2.1.55.33]tridecane CAS No. 2248292-49-9

2,8,11-Trioxadispiro[2.1.55.33]tridecane

Cat. No.: B2933007
CAS No.: 2248292-49-9
M. Wt: 184.235
InChI Key: GGXULUUWXZDPNL-UHFFFAOYSA-N
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Description

2,8,11-Trioxadispiro[2.1.55.33]tridecane is a polycyclic compound characterized by a complex spirocyclic architecture containing three oxygen atoms integrated into its bridged ring system. These include:

  • Spiro junctions: The compound features two spiro centers (at positions 2 and 8) that interconnect distinct cyclic systems.
  • Heteroatom integration: The presence of three oxygen atoms (trioxa) and specific bridgehead configurations (e.g., 2.1.55.33 notation) creates a rigid, three-dimensional framework .
  • Conformational uniqueness: Similar spirocyclic compounds adopt non-planar conformations, such as the "envelope" geometry observed in , where the dithiolane ring deviates by 40.95° from planarity .

Properties

IUPAC Name

2,8,11-trioxadispiro[2.1.55.33]tridecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-4-11-5-2-9(1)7-10(8-13-10)3-6-12-9/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXULUUWXZDPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC3(CCO2)CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,11-Trioxadispiro[2.1.55.33]tridecane can be achieved through several methods. One common approach involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in toluene at room temperature under a nitrogen atmosphere. The product is then purified by silica gel chromatography .

Another method involves the use of glacial acetic acid as a solvent and heating the reaction mixture to 65°C for six hours under an inert atmosphere. The product is then purified using silica gel chromatography with a gradient of n-heptane and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,8,11-Trioxadispiro[2.1.55.33]tridecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the oxygen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as sodium methoxide in methanol at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2,8,11-Trioxadispiro[2.1.55.33]tridecane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,8,11-Trioxadispiro[2.1.55.33]tridecane involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Key Observations :

  • Conformational rigidity : Spiro and bridged systems impose steric constraints, affecting reactivity and molecular interactions. For example, the "envelope" conformation in ’s compound stabilizes its crystal lattice .

Physicochemical Properties

Property This compound (Predicted) Linear Tridecane (CAS 629-50-5) 13-Oxabicyclo[10.1.0]tridecane
Polarity High (trioxa) Low (alkane) Moderate (ether)
Volatility Low (high MW, rigid) High (GC-MS detectable) Moderate
Solubility Polar solvents Nonpolar solvents Polar aprotic solvents
Thermal Stability High (rigid structure) Moderate Moderate

Notes:

  • Linear tridecane is volatile and detected in biological samples (e.g., TB breath analysis , insect secretions ), whereas spirocyclic analogs are less volatile due to higher molecular weight and rigidity.
  • Oxygen atoms in trioxadispiro systems likely increase water solubility compared to dithia or hydrocarbon analogs .

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